Cas no 1807002-54-5 (4-Bromo-5-methyl-2-nitrobenzoyl chloride)

4-Bromo-5-methyl-2-nitrobenzoyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-methyl-2-nitrobenzoyl chloride
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- インチ: 1S/C8H5BrClNO3/c1-4-2-5(8(10)12)7(11(13)14)3-6(4)9/h2-3H,1H3
- InChIKey: LLSJNOPJKQQXBU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C(=O)Cl)C=C1C)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 62.9
4-Bromo-5-methyl-2-nitrobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007367-500mg |
4-Bromo-5-methyl-2-nitrobenzoyl chloride |
1807002-54-5 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
Alichem | A010007367-1g |
4-Bromo-5-methyl-2-nitrobenzoyl chloride |
1807002-54-5 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
Alichem | A010007367-250mg |
4-Bromo-5-methyl-2-nitrobenzoyl chloride |
1807002-54-5 | 97% | 250mg |
504.00 USD | 2021-07-06 |
4-Bromo-5-methyl-2-nitrobenzoyl chloride 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
4-Bromo-5-methyl-2-nitrobenzoyl chlorideに関する追加情報
Introduction to 4-Bromo-5-methyl-2-nitrobenzoyl chloride (CAS No. 1807002-54-5)
4-Bromo-5-methyl-2-nitrobenzoyl chloride (CAS No. 1807002-54-5) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique chemical structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzoyl chloride moiety. These functional groups contribute to its reactivity and make it an important intermediate in various synthetic pathways.
The chemical structure of 4-Bromo-5-methyl-2-nitrobenzoyl chloride is particularly noteworthy for its potential in the synthesis of complex organic molecules. The bromine atom can serve as a leaving group in substitution reactions, while the nitro group can be reduced to an amino group, providing multiple pathways for further functionalization. The presence of the benzoyl chloride moiety makes it an excellent electrophile in nucleophilic acyl substitution reactions, which are fundamental in the preparation of esters, amides, and other derivatives.
In recent years, 4-Bromo-5-methyl-2-nitrobenzoyl chloride has gained attention in the pharmaceutical industry due to its potential as a building block for the synthesis of novel drugs. Research has shown that compounds derived from this intermediate exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 4-Bromo-5-methyl-2-nitrobenzoyl chloride in the synthesis of a series of pyrazole derivatives with potent antitumor activity against various cancer cell lines.
The synthetic versatility of 4-Bromo-5-methyl-2-nitrobenzoyl chloride is further demonstrated by its use in the development of advanced materials. In materials science, this compound has been employed as a precursor for the synthesis of functional polymers and coatings with enhanced thermal stability and mechanical properties. A recent study in the Journal of Polymer Science reported the successful preparation of polymeric materials using 4-Bromo-5-methyl-2-nitrobenzoyl chloride as a key monomer, resulting in materials with improved performance characteristics.
The safety and handling of 4-Bromo-5-methyl-2-nitrobenzoyl chloride are critical considerations for researchers and industrial users. As with many organic chlorides, this compound is reactive and should be handled with care to avoid exposure to skin or inhalation. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood when working with this compound. Additionally, proper storage conditions should be maintained to prevent degradation or unwanted reactions.
In conclusion, 4-Bromo-5-methyl-2-nitrobenzoyl chloride (CAS No. 1807002-54-5) is a valuable compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an essential intermediate for the development of novel compounds and advanced materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.
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